molecular formula C5H4Cl2N2O B6206534 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 55609-71-7

5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B6206534
CAS RN: 55609-71-7
M. Wt: 179
InChI Key:
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Description

5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one is a derivative of dihydropyrimidinones (DHPMs), which are heterocyclic compounds with a pyrimidine moiety in the ring nucleus . DHPMs possess a broad range of pharmacological activities and are widely used in pharmaceutical applications . They are known for their versatile biological activity, including potential anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, as well as having antimalarial and antitubercular effects .


Synthesis Analysis

The synthesis of 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one involves a multicomponent reaction catalyzed by a reusable and heterogeneous catalyst . This method gives an efficient and much improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions . An optimized reaction condition was found for preparing 5-methoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione .


Molecular Structure Analysis

The molecular structure of 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one can be analyzed using various techniques such as XRD, FTIR, TGA, physisorption studies, SEM, and acidity . These techniques can provide detailed information about the physicochemical properties of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one include refluxing aldehyde, methyl acetoacetate, and thiourea with acetonitrile in cyclocondensation . A possible mechanism for the synthesis of 3,4-dihydropyrimidine-2(1H)-thiones has been proposed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one can be identified using melting point, FTIR, and proton NMR . These techniques can provide valuable information about the compound’s stability, functional groups, and molecular structure .

Mechanism of Action

While the specific mechanism of action for 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one is not mentioned in the sources, dihydropyrimidinones (DHPMs) are known to block calcium channel activity, inhibit inflammation, and prevent cancer . They are also used as a biologically potent scaffold in adrenoreceptor antagonist activity, antihypertensive agents, anticancer, antibacterial, antioxidant, and antiviral compounds .

Future Directions

The future directions for the research on 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one could involve exploring its potential pharmacological applications further, given its broad range of biological activities . Additionally, improving the synthetic methodologies for its production could also be a focus, with an emphasis on enhancing efficiency, reducing costs, and minimizing environmental impact .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one involves the condensation of 3,4-dihydropyrimidin-2-one with chloroacetic acid followed by chlorination and methylation.", "Starting Materials": [ "3,4-dihydropyrimidin-2-one", "Chloroacetic acid", "Phosphorus pentachloride", "Methyl iodide", "Sodium hydroxide", "Acetone" ], "Reaction": [ "Step 1: Condensation of 3,4-dihydropyrimidin-2-one with chloroacetic acid in the presence of sodium hydroxide and acetone to form 5-chloro-6-hydroxy-3-methylpyrimidin-4-one", "Step 2: Chlorination of 5-chloro-6-hydroxy-3-methylpyrimidin-4-one with phosphorus pentachloride to form 5,6-dichloro-3-methylpyrimidin-4-one", "Step 3: Methylation of 5,6-dichloro-3-methylpyrimidin-4-one with methyl iodide in the presence of sodium hydroxide to form 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one" ] }

CAS RN

55609-71-7

Product Name

5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179

Purity

95

Origin of Product

United States

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